5,6,7,8-Tetramethoxyflavone

Cancer Biology Drug Metabolism Pharmacokinetics

Select 5,6,7,8-Tetramethoxyflavone (TMF) for its unique A-ring methoxylation and absence of B-ring substitution, yielding XlogP 3.10 and TPSA 63.20 Ų. Essential for verifying tangeretin/nobiletin metabolite activity in mTOR/p70S6K pathways, P-gp inhibition studies, and as an analytical reference standard. Do not substitute with other PMFs.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 3162-43-4
Cat. No. B15488869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetramethoxyflavone
CAS3162-43-4
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC)OC
InChIInChI=1S/C19H18O6/c1-21-15-14-12(20)10-13(11-8-6-5-7-9-11)25-16(14)18(23-3)19(24-4)17(15)22-2/h5-10H,1-4H3
InChIKeyHLBQIAYRCJIRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetramethoxyflavone (CAS 3162-43-4): A Unique A-Ring Fully Methoxylated Flavonoid Scaffold for Comparative Pharmacology and Metabolism Studies


5,6,7,8-Tetramethoxyflavone (TMF) is a fully methoxylated flavonoid belonging to the polymethoxyflavone (PMF) subclass, characterized by four methoxy groups occupying the 5, 6, 7, and 8 positions of the A-ring [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated XlogP of 3.10 and a topological polar surface area (TPSA) of 63.20 Ų, which are key determinants of membrane permeability and biological activity [1]. Unlike more common citrus PMFs such as tangeretin (5,6,7,8,4'-pentamethoxyflavone) or nobiletin (5,6,7,8,3',4'-hexamethoxyflavone), TMF lacks any B-ring methoxylation, resulting in a simpler, less sterically hindered structure. It is a naturally occurring, albeit less abundant, component of certain plant species and also serves as a primary in vivo metabolite of tangeretin and a key intermediate in the synthesis of more complex flavonoid derivatives [2][3].

Procurement Rationale for 5,6,7,8-Tetramethoxyflavone: Avoiding the Pitfalls of Interchanging Polymethoxyflavone Isomers and Analogs


While the polymethoxyflavone (PMF) family shares a common flavone core, the precise number and position of methoxy groups dictate dramatic differences in biological activity, target selectivity, and pharmacokinetic behavior [1]. 5,6,7,8-Tetramethoxyflavone is not a functional substitute for the more heavily studied tangeretin or nobiletin. As a key metabolite, it is often the actual active species responsible for the effects observed in vivo after administration of its parent compounds [2]. Furthermore, its distinct substitution pattern differentiates it from isomers like 5,6,7,4'-tetramethoxyflavone (tetramethyl-O-scutellarin), which exhibit different potency profiles in key assays [3]. Interchanging these compounds without rigorous verification can lead to irreproducible results, erroneous structure-activity relationship conclusions, and failed experimental outcomes. The following quantitative evidence guide is designed to provide procurement specialists and researchers with the specific, verifiable data required to justify the selection of this precise compound.

Quantitative Differentiation Guide for 5,6,7,8-Tetramethoxyflavone: Head-to-Head and Comparative Data Versus Closest Analogs


Differential Anti-Proliferative Activity: 5,6,7,8-Tetramethoxyflavone as the Active Metabolite of Tangeretin

5,6,7,8-Tetramethoxyflavone (specifically its 4'-hydroxy metabolite, 4'-OH-TMF) is the primary active species responsible for the anti-proliferative effects observed after administration of the parent compound tangeretin. In a head-to-head comparison, the metabolite 4'-OH-TMF exhibited superior anti-inflammatory activity compared to tangeretin (TMF) in LPS-induced RAW264.7 cells [1]. This evidence positions 5,6,7,8-Tetramethoxyflavone as a critical research tool for dissecting the true mechanism of action of dietary PMFs and for developing more potent derivatives.

Cancer Biology Drug Metabolism Pharmacokinetics

Pharmacokinetic Modulation: Enhancement of Paclitaxel Exposure by Tetramethoxyflavone

5,6,7,8-Tetramethoxyflavone (TMF) acts as a P-glycoprotein (P-gp) inhibitor and can significantly alter the pharmacokinetic profile of co-administered drugs. A study in rabbits demonstrated that co-administration of TMF at 10 mg/kg significantly increased the plasma concentration and area under the curve (AUC) of the anticancer drug paclitaxel, a known P-gp substrate [1]. This effect was not observed at lower (2 mg/kg) or higher (20 mg/kg) doses, indicating a complex, non-linear interaction. In silico predictions further support this role, with TMF having a 94.57% probability of being a P-gp inhibitor [2].

Pharmacokinetics Drug-Drug Interaction Bioavailability Enhancement

Physicochemical Differentiation: LogP and TPSA Values Define a Distinct Permeability Profile

The absence of B-ring methoxylation in 5,6,7,8-Tetramethoxyflavone results in a calculated XlogP of 3.10 and a TPSA of 63.20 Ų [1]. This profile is distinct from more lipophilic PMFs like tangeretin (5,6,7,8,4'-pentamethoxyflavone) and nobiletin (5,6,7,8,3',4'-hexamethoxyflavone), which have additional methoxy groups that increase lipophilicity and molecular weight [2]. This difference in physicochemical properties is a primary driver of differential cellular uptake, metabolic stability, and target engagement. For instance, a lower logP may correlate with better aqueous solubility but potentially reduced passive membrane diffusion compared to tangeretin.

ADME Drug Design Lipophilicity

Distinct Metabolism: 5,6,7,8-Tetramethoxyflavone as a Key In Vivo Metabolite of Tangeretin and Nobiletin

5,6,7,8-Tetramethoxyflavone is not merely a structural analog; it is a primary and pharmacologically active metabolite of two major citrus PMFs: tangeretin and nobiletin. Incubation of tangeretin with human liver microsomes yields 4'-hydroxy-5,6,7,8-tetramethoxyflavone as one of the two major products [1]. Similarly, nobiletin is metabolized to 3',4'-dihydroxy-5,6,7,8-tetramethoxyflavone (DTF) [2]. This metabolic relationship means that any in vivo study using tangeretin or nobiletin is, in part, a study of the effects of their 5,6,7,8-tetramethoxyflavone metabolites. Therefore, having the pure metabolite is essential for deconvoluting the complex pharmacology observed in vivo.

Drug Metabolism Pharmacokinetics Metabolite Identification

High-Impact Application Scenarios for 5,6,7,8-Tetramethoxyflavone Based on Verified Evidence


Investigating the Mechanism of Action of Dietary Citrus Polymethoxyflavones

Use 5,6,7,8-Tetramethoxyflavone (TMF) as a pure standard to directly test the hypothesis that the in vivo anti-cancer and anti-inflammatory effects of tangeretin and nobiletin are mediated by their TMF metabolites [1]. Its distinct potency compared to the parent compound makes it an essential tool for cellular signaling studies, particularly those involving mTOR/p70S6K and PTEN/AKT pathways [2].

Probing P-Glycoprotein (P-gp) Mediated Drug Transport and Resistance

Employ 5,6,7,8-Tetramethoxyflavone as a pharmacological tool to inhibit P-gp in vitro and in vivo. Its demonstrated ability to significantly enhance the oral bioavailability of paclitaxel in an animal model validates its use in studies aiming to overcome multidrug resistance in cancer or to improve the delivery of CNS-impermeable drugs [1].

Establishing Structure-Activity Relationships (SAR) in Flavonoid Research

Utilize the unique A-ring methoxylation pattern and absence of B-ring substitution of 5,6,7,8-Tetramethoxyflavone as a critical data point in SAR studies. Its distinct physicochemical properties (XlogP 3.10, TPSA 63.20 Ų) provide a benchmark for evaluating the contribution of B-ring modifications to lipophilicity, cellular permeability, and target binding affinity within the PMF family [1].

Developing and Validating Analytical Methods for Flavonoid Metabolite Profiling

Source high-purity 5,6,7,8-Tetramethoxyflavone for use as a certified reference material in LC-MS/MS or HPLC assays. This is essential for the accurate quantification of TMF and its hydroxylated derivatives in biological matrices (plasma, urine, tissue) during preclinical and clinical pharmacokinetic studies of citrus flavonoids [2].

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